![molecular formula C21H16N6OS2 B2482967 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 812685-75-9](/img/structure/B2482967.png)
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a triazoloquinoline and a thiadiazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazoloquinoline and thiadiazole rings, along with the sulfanyl and acetamide functional groups. The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Furthermore, compound 12d displayed strong DNA-binding affinity, nearly comparable to doxorubicin, suggesting its potential as an effective DNA intercalator .
c-Met Kinase Inhibition
Another exciting application lies in the inhibition of c-Met kinase. Compound 22i, a derivative of [1,2,4]triazolo[4,3-a]pyrazine, demonstrated exceptional anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
Histone Acetyltransferase Inhibition
The newly designed triazoloquinazolines were evaluated for their binding affinities toward the active site of histone acetyltransferase PCAF. Molecular docking studies provided insights into their interactions, potentially paving the way for novel drug development .
Tuberculosis Therapeutics
Shikimate dehydrogenase, essential for chorismate biosynthesis, is a promising therapeutic target for anti-TB agents. [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles have been investigated in this context .
MELK Inhibition
A series of [1,2,4]triazolo[1,5-b]isoquinolines emerged as a new class of MELK inhibitors. The lead compound displayed sub-micromolar inhibitory activity, suggesting its potential for further exploration .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna .
Mode of Action
It’s worth noting that related compounds have been found to exhibit dna intercalation activities . This suggests that the compound might interact with DNA, causing changes in its structure and function.
Biochemical Pathways
The interaction with dna suggests that it could potentially affect various cellular processes, including dna replication, transcription, and repair .
Result of Action
The potential interaction with dna suggests that it could lead to changes in gene expression and cellular function .
properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-13-11-17-24-25-21(27(17)16-10-6-5-9-15(13)16)29-12-18(28)22-20-23-19(30-26-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRSFKSUDMTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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